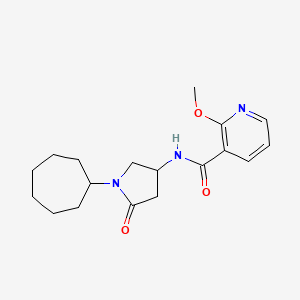![molecular formula C15H24N2O B6103999 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline, also known as DMMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMDA is a tertiary amine that belongs to the class of N,N-dimethylanilines. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
作用机制
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and protein tyrosine phosphatase. In addition, this compound has been shown to interact with various receptors, including serotonin receptors and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
实验室实验的优点和局限性
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline possesses several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. This compound has also been found to possess good stability and solubility properties, making it suitable for various experimental applications. However, this compound also possesses certain limitations for lab experiments. It is a highly reactive compound that can undergo chemical degradation under certain conditions. In addition, this compound can be toxic at high concentrations, and therefore, its use should be carefully monitored.
未来方向
There are several future directions for the study of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline. One potential direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases. Another potential direction is to investigate the mechanism of action of this compound and to identify its cellular targets. In addition, further studies are needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties. Overall, this compound represents a promising compound for the development of novel therapeutic agents and for the advancement of scientific research.
合成方法
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline can be synthesized by reacting 2,6-dimethylmorpholine with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of this compound is shown below:
科学研究应用
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
属性
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-14-5-7-15(8-6-14)16(3)4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBIUOJXVXIDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)
![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)
![N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104028.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)